molecular formula C17H22ClF3N2O B10820467 N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide

N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide

Katalognummer B10820467
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: SLXIKWBDOABMIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CAY10766 involves several key steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2-chloro-4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(1,1-dimethylethyl)-4-piperidinamine to yield the benzamide structure.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve a high purity level (≥98%).

Industrial Production Methods

In an industrial setting, the production of CAY10766 would likely involve:

    Large-scale synthesis: Utilizing batch reactors for the initial formation of intermediates.

    Continuous flow processes: For the final coupling reactions to improve efficiency and yield.

    Purification: Employing large-scale chromatography or crystallization methods to ensure the compound meets pharmaceutical-grade purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

CAY10766 undergoes several types of chemical reactions:

    Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability of the trifluoromethyl and piperidine groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used, though the compound’s stability often limits these reactions.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed under controlled conditions.

Major Products

The major products formed from these reactions typically involve modifications to the benzamide core or the piperidine ring, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

CAY10766 has a broad range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of antiviral agents and their mechanisms.

    Biology: Employed in cell culture studies to investigate its effects on viral entry and replication.

    Medicine: Potential therapeutic applications in treating influenza infections, particularly those resistant to other antiviral drugs.

    Industry: Utilized in the development of antiviral drug formulations and in the screening of compound libraries for antiviral activity.

Wirkmechanismus

CAY10766 exerts its antiviral effects by inhibiting the entry of influenza virus-like particles into host cells. It targets the hemagglutinin protein on the surface of the virus, preventing it from binding to host cell receptors. This inhibition blocks the fusion of the viral envelope with the host cell membrane, thereby reducing viral replication and spread .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oseltamivir: Another antiviral drug used to treat influenza, but with a different mechanism of action, targeting the neuraminidase enzyme.

    Zanamivir: Similar to oseltamivir, it inhibits neuraminidase but is administered via inhalation.

    Baloxavir marboxil: Inhibits the cap-dependent endonuclease activity of the viral polymerase, differing from CAY10766’s mechanism.

Uniqueness

CAY10766 is unique in its specific inhibition of viral entry through hemagglutinin interaction, which distinguishes it from other antiviral compounds that target different stages of the viral life cycle. This specificity may offer advantages in treating strains of influenza that have developed resistance to neuraminidase inhibitors.

Eigenschaften

Molekularformel

C17H22ClF3N2O

Molekulargewicht

362.8 g/mol

IUPAC-Name

N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H22ClF3N2O/c1-16(2,3)23-8-6-12(7-9-23)22-15(24)13-5-4-11(10-14(13)18)17(19,20)21/h4-5,10,12H,6-9H2,1-3H3,(H,22,24)

InChI-Schlüssel

SLXIKWBDOABMIE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CCC(CC1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.